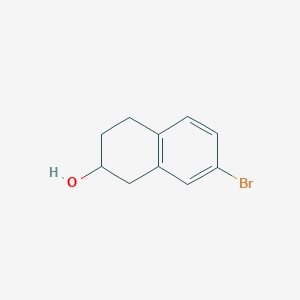

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol

Description

Significance of Tetrahydronaphthalene Scaffolds in Synthetic Chemistry

Tetrahydronaphthalene scaffolds are key structural motifs in a variety of biologically active natural products and pharmaceuticals. Their partially saturated nature provides a three-dimensional geometry that is often crucial for specific biological interactions. This structural feature has made them attractive targets for synthetic chemists. For instance, tetrahydronaphthalene derivatives are being investigated as potential anticancer agents and as antagonists for thromboxane (B8750289) receptors. The ability to functionalize this scaffold at various positions allows for the fine-tuning of its biological and physical properties.

Retrospective Overview of Brominated Tetrahydronaphthalene Derivatives

The introduction of a bromine atom onto the tetrahydronaphthalene skeleton significantly enhances its synthetic utility. Brominated derivatives serve as versatile intermediates for a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in the construction of complex organic molecules. Historically, the synthesis of brominated tetrahydronaphthalenes has been a subject of interest, with various methods developed for the regioselective bromination of the aromatic ring or the benzylic positions. The presence of bromine also influences the electronic properties of the molecule, which can have a profound effect on its reactivity and biological activity. A common precursor for many of these derivatives is 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one, also known as 7-bromo-1-tetralone, which is a key starting material for the synthesis of the title compound. nih.govchemicalbook.com

Structural and Stereochemical Considerations for 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol

The structure of this compound presents several interesting stereochemical features. The hydroxyl group at the C-2 position creates a chiral center, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol. The synthesis of this compound, typically achieved through the reduction of the corresponding ketone, 7-bromo-2-tetralone (B134940), can lead to either a racemic mixture or, through the use of stereoselective reducing agents, to a specific enantiomer. The stereochemistry of the alcohol is of paramount importance as it often dictates the biological activity of the final product in medicinal chemistry applications. For example, the enantiomerically pure (S)-β-tetralol and its derivatives are utilized in the synthesis of compounds that interact with dopamine, serotonin, and melatonin (B1676174) receptors. nih.gov

The conformation of the six-membered saturated ring in this compound is also a key structural aspect. It can adopt a half-chair conformation, and the orientation of the hydroxyl group (axial or equatorial) will influence its reactivity and interactions with other molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the precise stereochemistry and conformational preferences of this molecule.

Research Gaps and Future Perspectives in the Academic Study of the Compound

Despite the clear potential of this compound as a synthetic intermediate, a comprehensive survey of the scientific literature reveals a notable lack of dedicated studies on this specific compound. Much of the existing research has focused on its ketone precursor, 7-bromo-1-tetralone, or on the isomeric 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol. This represents a significant research gap.

Future research should be directed towards the development of efficient and highly stereoselective synthetic routes to both enantiomers of this compound. A thorough investigation of its reactivity, particularly in cross-coupling reactions and as a precursor to novel heterocyclic systems, would be highly valuable. Furthermore, exploring the biological activities of this compound and its derivatives could uncover new therapeutic leads. The development of a robust synthetic platform for this molecule would undoubtedly open new avenues for the creation of diverse and complex molecular architectures with potential applications in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10,12H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQHSPTYEKKEJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780552-87-5 | |

| Record name | 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromo 1,2,3,4 Tetrahydronaphthalen 2 Ol

Regioselective Bromination Strategies for Tetrahydronaphthalene Precursors

One effective strategy involves the use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent system that can direct the electrophilic aromatic substitution to the desired position. For instance, the bromination of 6-methoxy-1-tetralone (B92454) has been shown to proceed with high regioselectivity to afford the 5-bromo derivative, indicating that the electronic nature of substituents on the aromatic ring plays a crucial role in directing the incoming electrophile. nih.gov While direct bromination of unsubstituted 2-tetralone (B1666913) at the C7 position is not well-documented, theoretical analyses of electrophilic aromatic bromination suggest that the inherent positional selectivity can be predicted and controlled under specific reaction conditions. nih.gov

Alternative approaches may involve multi-step sequences, where a directing group is first installed on the aromatic ring to guide the bromination and is subsequently removed or transformed. The choice of brominating agent is also critical; reagents like tetrabutylammonium (B224687) tribromide (TBATB) have emerged as milder and more selective alternatives to molecular bromine, offering potential for cleaner reactions and higher regioselectivity. nih.gov

Table 1: Comparison of Bromination Reagents and Conditions

| Reagent | Catalyst/Conditions | Substrate | Regioselectivity | Reference |

| N-Bromosuccinimide (NBS) | H₂SO₄, H₂O, 60 °C | 6-Methoxy-1-tetralone | High for C5 | nih.gov |

| Bromine (Br₂) | Ethyl ether or Carbon disulfide | Substituted γ-phenylbutyric acid derivative | High for specific isomers | google.com |

| Tetrabutylammonium tribromide (TBATB) | MeCN, 80 °C | Pyrrolo[1,2-a]quinoxaline | High for C3 | nih.gov |

Stereoselective Reduction Strategies for the Formation of the Tetrahydronaphthalen-2-ol Moiety

Once the precursor, 7-bromo-3,4-dihydronaphthalen-2(1H)-one, is obtained, the subsequent stereoselective reduction of the carbonyl group is a pivotal step to yield the desired chiral alcohol. Various advanced methodologies have been developed to achieve high enantioselectivity in this transformation.

Asymmetric Catalysis in Carbonyl Reduction to the Alcohol

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the enantioselective reduction of ketones. This method typically employs a chiral catalyst, a hydrogen donor (such as isopropanol (B130326) or formic acid), and a base. Noyori-type ruthenium(II) complexes, featuring chiral diamine ligands, are particularly effective for the reduction of substituted tetralones. nih.govthieme-connect.comacs.orgacs.orgresearchgate.net These catalysts can achieve high enantiomeric excess (ee) and predictable stereochemical outcomes. The mechanism involves the formation of a chiral metal hydride species that delivers a hydride to one face of the carbonyl group preferentially, guided by the chiral ligands.

For instance, the asymmetric transfer hydrogenation of arylidene-substituted tetralones using Noyori-Ikariya Ru(II) complexes has been shown to produce cis-benzylic alcohols with high diastereomeric and enantiomeric ratios. nih.govacs.org While specific application to 7-bromo-2-tetralone (B134940) is not extensively detailed in readily available literature, the principles of these catalytic systems suggest their applicability with appropriate optimization of reaction conditions.

Diastereoselective Approaches in Chiral Auxiliary-Mediated Synthesis

An alternative strategy for achieving stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directing a subsequent reaction to proceed diastereoselectively. wikipedia.org After the desired transformation, the auxiliary can be removed.

Multi-Component Reaction Approaches to Functionalized Tetrahydronaphthalenes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.com While a direct MCR for the synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol is not explicitly reported, the construction of the tetralin framework through such strategies is known.

For example, MCRs have been employed for the synthesis of highly substituted tetrahydronaphthalene derivatives. These reactions often proceed through a cascade of transformations, such as Michael additions, aldol (B89426) condensations, and cyclizations. A hypothetical MCR approach to the target molecule could involve the reaction of a suitably substituted aromatic aldehyde, a ketone, and a source of bromine in a one-pot process. The development of such a reaction would represent a significant advancement in the synthesis of this class of compounds.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com In the synthesis of this compound, several aspects can be optimized to align with these principles.

The choice of solvents is a key consideration. Traditional bromination reactions often use chlorinated solvents, which are environmentally persistent. The use of greener solvents, or even solvent-free conditions, is a significant improvement. rsc.org For the reduction step, catalytic methods such as asymmetric transfer hydrogenation are inherently greener than stoichiometric reductions that use metal hydrides, as they generate less waste.

Furthermore, the use of catalysts that can be recovered and reused, and the development of one-pot or tandem reactions that minimize workup and purification steps, contribute to a more sustainable synthetic process. The application of biocatalysis, using enzymes to perform specific transformations, also represents a promising green alternative.

Comparative Analysis of Synthetic Route Efficiencies and Atom Economy

The efficiency of a synthetic route can be evaluated using various metrics, with atom economy being a key concept in green chemistry. Atom economy, developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final product. wikipedia.org

A traditional multi-step synthesis involving protection/deprotection steps and the use of stoichiometric reagents will generally have a lower atom economy compared to a more convergent route that utilizes catalytic and multi-component reactions.

Table 2: Theoretical Atom Economy for a Hypothetical Two-Step Synthesis

| Step | Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| 1 | Bromination | 2-Tetralone (C₁₀H₁₀O) + NBS (C₄H₄BrNO₂) | 7-Bromo-2-tetralone (C₁₀H₉BrO) | Succinimide (C₄H₅NO₂) | 66.5% |

| 2 | Reduction | 7-Bromo-2-tetralone (C₁₀H₉BrO) + NaBH₄ | This compound (C₁₀H₁₁BrO) | NaBO₂, H₂ | ~84.4% |

Note: This is a simplified calculation and does not account for solvents, catalysts, or workup reagents.

In contrast, an ideal multi-component reaction that directly assembles the target molecule from simple precursors would have a significantly higher atom economy. The development of such routes, along with the optimization of existing steps to improve yields and reduce waste, remains a key goal in the synthesis of this compound and related compounds.

Chemical Reactivity and Mechanistic Pathways of 7 Bromo 1,2,3,4 Tetrahydronaphthalen 2 Ol

Transformations Involving the Secondary Alcohol Functionality

The secondary alcohol at the C2 position is a key site for various chemical modifications, including nucleophilic substitution, oxidation-reduction reactions, and derivatization into groups with enhanced reactivity or protective functions.

Nucleophilic Substitution Reactions at the C2 Position

Direct nucleophilic substitution at the C2 position is inherently challenging because the hydroxyl group (-OH) is a poor leaving group due to the high basicity of the hydroxide (B78521) ion (HO⁻). masterorganicchemistry.commsu.edu To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation under strong acidic conditions, which transforms the leaving group into a neutral water molecule, a much more stable species. libretexts.orglibretexts.org

Once protonated, the alcohol can undergo substitution via either an Sₙ1 or Sₙ2 mechanism. For a secondary alcohol like 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol, both pathways are possible, and the predominant mechanism depends on the reaction conditions and the nucleophile's strength. libretexts.org An Sₙ1 pathway would involve the formation of a secondary carbocation intermediate at the C2 position, which could be susceptible to rearrangements, although significant rearrangements are less likely within this constrained bicyclic system. An Sₙ2 pathway would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C2 center.

Oxidation and Reduction Chemistry of the Hydroxyl Group

The secondary alcohol functionality can be readily oxidized to the corresponding ketone, 7-bromo-1,2,3,4-tetrahydronaphthalen-2-one, also known as 7-bromo-2-tetralone (B134940). chemimpex.comscbt.com This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction scale, selectivity, and tolerance of other functional groups. Common and effective reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), Swern oxidation conditions (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), and the Dess-Martin periodinane. These methods are generally mild and provide high yields of the ketone product.

Conversely, the ketone, 7-bromo-2-tetralone, can be reduced back to the secondary alcohol, this compound. This reduction is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild choice for this transformation. For less reactive ketones or when a more powerful reducing agent is needed, lithium aluminum hydride (LiAlH₄) in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) can be used, followed by an aqueous workup.

Derivatization to Activated Leaving Groups and Protecting Groups

To overcome the poor leaving group ability of the hydroxyl group for nucleophilic substitution reactions, it can be converted into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). masterorganicchemistry.comlibretexts.org These conversions are typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. youtube.comchemistrysteps.com The resulting tosylate and mesylate groups are excellent leaving groups because their corresponding anions are stabilized by resonance. libretexts.orglibretexts.org This activation allows for efficient substitution reactions with a wide range of nucleophiles. A key advantage of this two-step process (derivatization followed by substitution) is that the formation of the sulfonate ester occurs with retention of configuration at the C2 carbon. libretexts.org

In multi-step syntheses, it is often necessary to "protect" the hydroxyl group to prevent it from interfering with reactions targeting the bromoaromatic moiety. masterorganicchemistry.comlibretexts.org For instance, the acidic proton of the hydroxyl group is incompatible with strongly basic reagents like organolithiums, which are used in metal-halogen exchange. libretexts.org Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers. highfine.comchemistrysteps.com These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine. libretexts.orghighfine.com Other useful protecting groups include ethers like methoxymethyl (MOM) ether and tetrahydropyranyl (THP) ether. masterorganicchemistry.comuwindsor.ca The choice of protecting group depends on its stability under various reaction conditions and the ease of its subsequent removal (deprotection). highfine.com For example, silyl ethers are typically cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), while acetal-based groups like THP are removed under acidic conditions. masterorganicchemistry.comlibretexts.org

Reactions of the Bromoaromatic Moiety on the Tetrahydronaphthalene Core

The bromine atom at the C7 position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange. These reactions are fundamental to building molecular complexity on the aromatic core of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the bromo substituent on the tetrahydronaphthalene core makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester. harvard.eduorganic-chemistry.org The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. harvard.edu A base is required to activate the boronic acid for the transmetalation step. organic-chemistry.org

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature |

| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃, Pd₂(dba)₃/P(t-Bu)₃ | K₂CO₃, Cs₂CO₃, K₃PO₄, TlOH | Dioxane, Toluene, DMF, Water/EtOH | Room Temp to 100 °C |

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.org The mechanism also involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the double bond of the product and regenerates the palladium catalyst. liverpool.ac.uk

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature |

| Heck | Pd(OAc)₂, Pd-NHC complexes | K₂CO₃, Et₃N, Cs₂CO₃ | DMF, Water, Acetonitrile | 60 °C to 120 °C |

The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org The classic Sonogashira reaction employs a dual catalytic system, using a palladium catalyst and a copper(I) co-catalyst, along with an amine base. wikipedia.org The mechanism involves a palladium cycle similar to other cross-coupling reactions and a separate copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. Copper-free versions of the Sonogashira reaction have also been developed. ucsb.eduorganic-chemistry.org

| Reaction | Catalyst System | Base | Solvent | Temperature |

| Sonogashira | PdCl₂(PPh₃)₂/CuI, Pd(OAc)₂/Ligand | Et₃N, Piperidine, DABCO | DMF, THF, Water | Room Temp to 120 °C |

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenches

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org For this compound, this typically involves a bromine-lithium exchange. The reaction is carried out at low temperatures (e.g., -78 °C) using a strong organolithium base, such as n-butyllithium or tert-butyllithium, in an aprotic solvent like THF or diethyl ether. nih.govharvard.edu This process is generally very fast and efficient for aryl bromides, generating a highly reactive aryllithium intermediate. wikipedia.orgharvard.edu

It is crucial that the hydroxyl group is protected prior to this reaction, as the highly basic organolithium reagent would otherwise simply deprotonate the alcohol.

Once formed, the C7-lithiated intermediate is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. This allows for the introduction of diverse functional groups at the C7 position. For example:

Quenching with water (H₂O) or deuterated water (D₂O) introduces a hydrogen or deuterium (B1214612) atom, respectively.

Reaction with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid.

Reaction with aldehydes or ketones produces secondary or tertiary alcohols.

Reaction with alkyl halides can introduce new alkyl chains, although this is sometimes less efficient with aryllithiums.

This two-step sequence of metal-halogen exchange followed by an electrophilic quench provides a powerful synthetic route to a broad range of C7-substituted tetralin derivatives.

Electrophilic Aromatic Substitution on the Brominated Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In the case of this compound, the reaction's regioselectivity is dictated by the directing effects of the substituents on the benzene (B151609) ring: the bromo group and the fused alkyl ring.

The combined influence of these two groups determines the final position of substitution. The positions C-6 and C-8 are activated by both the bromo and the alkyl groups. However, the C-8 position is significantly more sterically hindered by the adjacent alicyclic ring. Therefore, electrophilic attack is most likely to occur at the C-6 position, followed by the C-5 position. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation known as a Wheland intermediate, which is the rate-determining step. lumenlearning.com Subsequent loss of a proton restores aromaticity and yields the substituted product. lumenlearning.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Directing Influence | Steric Hindrance | Predicted Outcome |

| C-5 | Ortho to alkyl group (activating) | Moderate | Minor Product |

| C-6 | Para to alkyl group (activating), Ortho to bromo group (deactivating) | Low | Major Product |

| C-8 | Ortho to bromo group (deactivating), Ortho to alkyl group (activating) | High | Negligible Product |

Ring-Opening and Rearrangement Reactions of the Tetrahydronaphthalene Scaffold

The tetrahydronaphthalene scaffold, particularly the alicyclic portion containing the hydroxyl group, is susceptible to rearrangement and, under more forceful conditions, ring-opening reactions.

Rearrangement Reactions: Acid-catalyzed dehydration of the secondary alcohol at C-2 is a probable rearrangement pathway. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a secondary carbocation at the C-2 position. This carbocation can then undergo several transformations:

Elimination: Loss of a proton from an adjacent carbon (C-1 or C-3) would form an alkene, resulting in 7-Bromo-3,4-dihydronaphthalene or 7-Bromo-1,2-dihydronaphthalene.

Hydride Shift: A 1,2-hydride shift from C-1 to C-2 would transfer the positive charge to the C-1 position. This forms a more stable benzylic carbocation, which is resonance-stabilized by the aromatic ring. Subsequent reaction with a nucleophile at this position would lead to a rearranged product.

Skeletal rearrangements, such as the Wagner-Meerwein rearrangement, are also plausible under conditions that promote carbocation formation. scielo.org.za These rearrangements involve the migration of an alkyl or aryl group to an adjacent carbocation center, leading to a more stable carbocation and ultimately a rearranged carbon skeleton.

Ring-Opening Reactions: Ring-opening of the stable tetralin scaffold requires harsh reaction conditions. Oxidative cleavage of the alicyclic ring is a potential pathway. This would typically be preceded by a reaction such as dehydration to introduce a double bond within the ring. Subsequent treatment with strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), could cleave the carbon-carbon double bond, leading to the opening of the alicyclic ring and the formation of dicarboxylic acids or other difunctional compounds.

Investigations into Reaction Kinetics and Thermodynamic Parameters

While specific experimental kinetic and thermodynamic data for this compound are not widely published, the parameters can be inferred from general principles of physical organic chemistry.

Reaction Kinetics: The kinetics of electrophilic aromatic substitution are primarily influenced by the energy of the transition state leading to the Wheland intermediate. lumenlearning.com

Activation Energy: The activating alkyl group lowers the activation energy for substitution, while the deactivating bromo group raises it. The net effect is a reaction that is likely slower than that of tetralin itself but faster than that of bromobenzene.

Rate Law: For many EAS reactions, the rate is dependent on the concentration of both the aromatic substrate and the electrophile, following a second-order rate law: Rate = k[Substrate][Electrophile].

In rearrangement reactions, the rate-determining step is typically the formation of the initial carbocation. The stability of this carbocation is paramount; pathways that proceed through more stable intermediates, such as a benzylic carbocation, will exhibit faster reaction rates.

Thermodynamic Parameters:

Enthalpy (ΔH): Electrophilic aromatic substitution reactions are generally exothermic, as the formation of a strong C-C or C-X bond and the restoration of aromaticity release energy. Dehydration reactions are typically endothermic, but are driven forward by the increase in entropy.

Entropy (ΔS): Reactions that increase the number of molecules, such as elimination reactions (dehydration), have a positive entropy change, making them more favorable at higher temperatures.

Gibbs Free Energy (ΔG): The spontaneity of a reaction is determined by the change in Gibbs Free Energy (ΔG = ΔH - TΔS). For a reaction to be favorable, ΔG must be negative.

Table 2: Expected Thermodynamic Profile for Key Reactions

| Reaction Type | Expected Enthalpy (ΔH) | Expected Entropy (ΔS) | Temperature Dependence |

| Electrophilic Substitution | Negative (Exothermic) | Near Zero | Less dependent |

| Dehydration (Elimination) | Positive (Endothermic) | Positive | Favored at high temp. |

| Rearrangement | Varies (near zero) | Near Zero | Less dependent |

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Analysis

Determining the precise mechanisms of the reactions involving this compound requires a combination of spectroscopic and computational methods.

Spectroscopic Analysis: Spectroscopic techniques are essential for identifying reactants, intermediates, and products, thereby providing evidence for a proposed reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms. In EAS, the substitution pattern on the aromatic ring can be confirmed by the splitting patterns and chemical shifts of the remaining aromatic protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The disappearance of the broad O-H stretch (around 3200-3600 cm⁻¹) would confirm a dehydration reaction, while the appearance of a C=O stretch would indicate oxidation.

Mass Spectrometry (MS): MS provides the molecular weight of the products, confirming that a substitution or rearrangement has occurred. Fragmentation patterns can also offer structural clues.

Computational Analysis: Modern computational chemistry offers powerful tools for investigating reaction mechanisms at a molecular level. smu.edu

Density Functional Theory (DFT): DFT calculations can be used to model the potential energy surface of a reaction. This allows for the calculation of the relative energies of reactants, transition states, and products. By identifying the lowest energy pathway, the most likely reaction mechanism and its regioselectivity can be predicted.

Intrinsic Reaction Coordinate (IRC) Analysis: IRC calculations can map the entire reaction path from reactant to product, confirming that a calculated transition state correctly connects the intended species. smu.edu

Table 3: Application of Analytical Methods to Mechanistic Elucidation

| Analytical Method | Information Provided | Application Example |

| ¹H NMR | Proton environment, connectivity, and regiochemistry | Distinguishing between C-5 and C-6 substitution products by analyzing coupling constants. |

| IR Spectroscopy | Presence or absence of functional groups | Confirming the loss of the -OH group during dehydration. |

| Mass Spectrometry | Molecular weight and fragmentation | Confirming the addition of an electrophile by the change in molecular weight. |

| DFT Calculations | Transition state energies and reaction pathways | Predicting that substitution at C-6 is energetically more favorable than at C-5 or C-8. |

Advanced Spectroscopic and Structural Characterization of 7 Bromo 1,2,3,4 Tetrahydronaphthalen 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the precise assignment of all proton and carbon signals, providing insights into the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons on the substituted ring will present as a complex splitting pattern due to their coupling with each other. The protons of the aliphatic ring, particularly those on the carbon atoms bearing the hydroxyl group and adjacent to it, will show characteristic multiplicities based on their dihedral angles with neighboring protons.

The ¹³C NMR spectrum will complement the ¹H NMR data, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the carbon atoms will be influenced by their local electronic environment, with the carbon attached to the bromine atom showing a characteristic upfield shift compared to its unsubstituted counterpart, while the carbon bearing the hydroxyl group will be shifted downfield.

Predicted ¹H and ¹³C NMR Data for this compound (Predicted data based on spectroscopic principles and analysis of related compounds)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 2.50-2.90 (m) | 30-35 |

| 2 | 3.80-4.20 (m) | 65-70 |

| 3 | 1.70-2.10 (m) | 25-30 |

| 4 | 2.60-3.00 (m) | 28-33 |

| 4a | - | 135-140 |

| 5 | ~7.20 (d) | ~130 |

| 6 | ~7.30 (dd) | ~132 |

| 7 | - | 118-122 |

| 8 | ~7.00 (d) | ~128 |

| 8a | - | 138-142 |

| OH | Variable (broad s) | - |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for assembling the complete structural puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For the aliphatic portion of the molecule, COSY correlations would be expected between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the aliphatic and aromatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, the proton on C2 would show a correlation to C1, C3, and C4a, helping to piece together the connectivity of the ring system. Aromatic protons would show correlations to neighboring and quaternary aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For example, NOESY could help determine the relative stereochemistry of the hydroxyl group by observing through-space interactions between the proton on C2 and the protons on C1 and C3.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

The tetralin ring system of this compound is not planar and can exist in different conformations, which can interconvert. This conformational flexibility can be studied using dynamic NMR spectroscopy. The six-membered aliphatic ring can adopt half-chair or sofa conformations. nih.gov

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the protons of the aliphatic ring. At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, the signals for the axial and equatorial protons at a given position may appear as a single, averaged peak. As the temperature is lowered, the rate of interconversion slows down, and the signals for the distinct axial and equatorial protons may broaden, coalesce, and finally resolve into separate signals at the coalescence temperature.

From the coalescence temperature and the chemical shift difference between the exchanging sites, it is possible to calculate the free energy of activation (ΔG‡) for the conformational exchange process, providing valuable information about the rotational barriers within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.

The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. libretexts.org The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are expected to produce characteristic absorptions in the 1450-1600 cm⁻¹ range. A C-O stretching vibration should be observable in the 1000-1250 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br stretch may also be more readily observed in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies for this compound (Predicted data based on spectroscopic principles and analysis of related compounds)

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H Stretch | 3000-3100 (medium) | Medium-Strong |

| Aliphatic C-H Stretch | 2850-2960 (medium-strong) | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 (medium-strong) | Strong |

| C-O Stretch | 1000-1250 (strong) | Medium |

| C-Br Stretch | 500-600 (medium) | Medium-Strong |

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. rsc.orgmeasurlabs.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), it is possible to determine the elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org

Tandem Mass Spectrometry for Structural Features

Tandem mass spectrometry (MS/MS) provides more detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. mdpi.comresearchgate.net For this compound, the molecular ion would be selected as the precursor. Collision-induced dissociation (CID) would then lead to characteristic fragment ions.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group). libretexts.orgyoutube.com The presence of the bromine atom would also influence the fragmentation, with potential loss of a bromine radical (M-79/81) or hydrogen bromide (M-80/82). Retro-Diels-Alder reactions are also possible fragmentation pathways for tetralin systems, which would lead to the cleavage of the aliphatic ring.

Predicted Mass Spectrometry Fragmentation for this compound (Predicted data based on common fragmentation patterns)

| Fragment | Proposed Structure | Predicted m/z |

| [M]+ | C₁₀H₁₁BrO | 226/228 |

| [M-H₂O]+ | C₁₀H₉Br | 208/210 |

| [M-Br]+ | C₁₀H₁₁O | 147 |

| [M-HBr]+ | C₁₀H₁₀ | 130 |

| Alpha-cleavage fragments | C₉H₉Br, CH₂O | 197/199, 30 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this technique provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the tetralin ring system. Furthermore, the bromine atom's significant electron density facilitates the solution of the phase problem in crystallographic analysis, often yielding high-quality structural data.

In a typical crystallographic study, a single crystal of this compound would be grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined. While specific crystallographic data for this compound is not publicly available, the analysis of a structurally related compound, (R)-7-Bromo-2,3,4,4a-tetrahydro-1H-xanthen-1-one, provides insight into the type of data that would be obtained. nih.gov For instance, the crystal system, space group, and unit cell dimensions would be determined, providing a unique fingerprint of the crystalline form.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 6.9 |

| c (Å) | 10.8 |

| β (°) | 93.7 |

| Volume (ų) | 559 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.55 |

Beyond the individual molecular structure, X-ray crystallography reveals the intricate network of intermolecular interactions that govern the crystal packing. For this compound, these would likely include hydrogen bonding involving the hydroxyl group and potentially halogen bonding involving the bromine atom. These non-covalent interactions are crucial in determining the physical properties of the solid-state material.

Chiroptical Spectroscopy (CD/ORD) for Absolute Stereochemical Determination

While X-ray crystallography provides the absolute structure in the solid state, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for determining the absolute stereochemistry of chiral molecules in solution. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral molecule.

For this compound, which possesses a stereocenter at the C2 position, each enantiomer will produce a unique CD spectrum that is a mirror image of the other. The sign of the Cotton effects in the CD spectrum, which are the characteristic peaks or troughs, can be correlated to the absolute configuration (R or S) of the stereocenter. This is often achieved by comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods or by applying empirical rules such as the octant rule for related ketones. rsc.org

Illustrative CD Spectral Data for Enantiomers of this compound:

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | 220 | +5000 |

| (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | 275 | -1500 |

| (S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | 220 | -5000 |

| (S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | 275 | +1500 |

ORD spectroscopy, which measures the change in the angle of plane-polarized light as a function of wavelength, provides complementary information. The shape of the ORD curve and the sign of the rotation at specific wavelengths are also characteristic of a particular enantiomer.

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. Consequently, reliable methods for assessing both chemical purity and enantiomeric excess are essential. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), are the gold standard for this purpose.

To determine the enantiomeric excess of a sample of this compound, it would be analyzed on a chiral HPLC or SFC system. The CSP, which is itself chiral, interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times. The separation of the enantiomers allows for their individual quantification. The enantiomeric excess (ee) is then calculated from the relative peak areas of the two enantiomers.

Representative Chiral HPLC Separation Data:

| Parameter | Value |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol (B130326) (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | >1.5 |

In addition to enantiomeric excess, these chromatographic methods also provide information about the chemical purity of the sample by separating the analyte from any achiral impurities or synthetic byproducts. The high resolution and sensitivity of modern chromatographic techniques make them indispensable tools in the characterization of chiral compounds like this compound.

Theoretical and Computational Studies on 7 Bromo 1,2,3,4 Tetrahydronaphthalen 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a substituted tetralin like 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol, these methods can elucidate its three-dimensional structure, stability, and electronic characteristics, which collectively govern its reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to determine the most stable arrangement of atoms in a molecule—its equilibrium geometry. This is achieved by minimizing the energy of the system with respect to the positions of its nuclei. For this compound, a common approach would involve the B3LYP functional combined with a basis set such as 6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules containing bromine. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Optimized via DFT/B3LYP)

| Parameter | Predicted Value | Description |

|---|---|---|

| C7-Br Bond Length | ~1.91 Å | Length of the covalent bond between the aromatic carbon and bromine. |

| C2-O Bond Length | ~1.43 Å | Length of the covalent bond between the aliphatic carbon and the hydroxyl oxygen. |

| O-H Bond Length | ~0.97 Å | Length of the covalent bond within the hydroxyl group. |

| C5-C6-C7-C8 Dihedral | ~0.5° | Dihedral angle indicating the planarity of the substituted aromatic ring. |

Note: These values are illustrative and based on typical results for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.com The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with electrophiles and nucleophiles.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the p-orbitals of the bromine atom and the oxygen of the hydroxyl group. This indicates that the molecule would be susceptible to attack by electrophiles at the aromatic ring. The LUMO, conversely, would likely be distributed over the antibonding orbitals of the C-Br bond and the aromatic system, suggesting these are the sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. mdpi.com A smaller gap implies that the molecule is more polarizable and more reactive. From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Predicted FMO Energies and Global Reactivity Descriptors

| Parameter | Predicted Value (eV) | Formula | Description |

|---|---|---|---|

| EHOMO | -6.5 | - | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.2 | - | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | 5.3 | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | 6.5 | -EHOMO | Approximate energy required to remove an electron. |

| Electron Affinity (A) | 1.2 | -ELUMO | Approximate energy released when an electron is added. |

| Global Hardness (η) | 2.65 | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 3.85 | (I + A) / 2 | Measures the power to attract electrons. |

Note: Data is representative for a molecule of this type and serves to illustrate the output of FMO analysis.

Conformational Landscape Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The non-aromatic ring of this compound is flexible, leading to multiple possible conformations. Understanding this conformational landscape is crucial as the biological activity and reactivity of a molecule can depend on its three-dimensional shape.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computationally less expensive methods ideal for exploring conformational possibilities. MM calculations, using force fields like MM2 or MMFF, can be used to map the potential energy surface as a function of key dihedral angles. cdnsciencepub.com This would reveal the most stable low-energy conformations of the half-chair ring and the preferred orientation (pseudo-axial or pseudo-equatorial) of the hydroxyl substituent.

For this compound, two primary half-chair conformations would exist, differing in the puckering of the ring. The hydroxyl group at the C2 position can be in either a pseudo-axial or pseudo-equatorial position for each chair. This results in four potential low-energy conformers. Computational analysis would show that the conformer with the hydroxyl group in the pseudo-equatorial position is generally more stable due to reduced steric hindrance. cdnsciencepub.com

MD simulations can further explore the dynamic behavior of the molecule over time at a given temperature, showing how it transitions between these stable conformations.

Table 3: Hypothetical Relative Energies of Conformers

| Conformer | OH Group Orientation | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|---|

| 1 | Pseudo-equatorial | 0.00 | ~70% |

Note: The energy difference is an estimate based on analogous 2-substituted tetralin systems.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound.

Using the DFT-optimized geometry, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts for the aromatic and aliphatic protons and carbons would be influenced by the electronic effects of the bromo and hydroxyl groups. The electron-withdrawing bromine atom would deshield nearby aromatic protons, shifting their signals downfield. nih.gov The hydroxyl group would similarly influence the aliphatic protons at C2 and adjacent positions.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. researchgate.net This allows for the assignment of specific absorption bands to molecular motions, such as the O-H stretch of the alcohol (~3300-3500 cm⁻¹), C-H stretches of the aromatic ring (~3000-3100 cm⁻¹), C-H stretches of the aliphatic ring (~2800-3000 cm⁻¹), and the C-Br stretch (~500-600 cm⁻¹). vaia.com

Table 4: Predicted Spectroscopic Data for this compound

| Spectrum | Selected Prediction | Description |

|---|---|---|

| ¹H NMR | δ ~ 7.3 ppm (d, H5) | Aromatic proton ortho to the bromine atom, deshielded. |

| ¹H NMR | δ ~ 3.8 ppm (m, H2) | Aliphatic proton on the carbon bearing the hydroxyl group. |

| ¹³C NMR | δ ~ 120 ppm (C7) | Aromatic carbon directly bonded to the bromine atom. |

| ¹³C NMR | δ ~ 68 ppm (C2) | Aliphatic carbon bonded to the hydroxyl group. |

| IR Freq. | ~3450 cm⁻¹ | O-H stretching vibration. |

| IR Freq. | ~1050 cm⁻¹ | C-O stretching vibration. |

Note: Predicted values are illustrative and would be compared against experimental data for structural verification.

Computational Elucidation of Reaction Transition States and Pathways

DFT calculations are powerful tools for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states (the highest energy point along a reaction coordinate) and intermediates. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For example, the mechanism of a further electrophilic substitution (e.g., nitration) on the aromatic ring of this compound could be studied. DFT could be used to model the formation of the sigma complex (Wheland intermediate) for substitution at the C5, C6, and C8 positions. rsc.org The calculations would likely show that the directing effects of the ortho, para-directing -OH group (activating) and the ortho, para-directing but deactivating -Br group would lead to a preference for substitution at the C6 and C8 positions. By calculating the activation energies for each pathway, a prediction of the major product isomer can be made.

In Silico Design of Novel Derivatives with Predicted Reactivity Profiles

The structure of this compound can serve as a scaffold for the in silico design of new molecules with tailored properties. mdpi.comdovepress.com By systematically modifying the parent structure—for example, by replacing the bromine with other halogens (Cl, F), moving the substituents to different positions, or adding new functional groups—a virtual library of derivatives can be created.

Computational tools can then be used to rapidly screen this library. The methods described in previous sections (DFT, FMO analysis) would be applied to each derivative to predict its key properties, such as its HOMO-LUMO gap (reactivity), dipole moment (polarity), and potential for specific intermolecular interactions. derpharmachemica.comresearchgate.net This high-throughput computational approach allows researchers to prioritize which novel derivatives are most promising for synthesis and experimental testing, saving significant time and resources.

Table 5: In Silico Screening of Hypothetical Derivatives

| Derivative | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Predicted Reactivity Profile |

|---|---|---|---|---|

| Parent | 7-Bromo-2-ol | 5.3 | 2.1 | Moderate reactivity. |

| Deriv. 1 | 7-Fluoro-2-ol | 5.5 | 2.5 | Lower reactivity, higher polarity. |

| Deriv. 2 | 7-Nitro-2-ol | 4.8 | 4.5 | Higher reactivity towards nucleophiles. |

| Deriv. 3 | 6-Bromo-2-ol | 5.4 | 2.3 | Similar reactivity, different steric profile. |

Note: This table illustrates how computational screening can be used to compare and contrast the predicted electronic properties of designed analogues.

Applications of 7 Bromo 1,2,3,4 Tetrahydronaphthalen 2 Ol As a Versatile Synthetic Building Block

Precursor in the Total Synthesis of Complex Organic Molecules

The tetralone framework, of which 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol is a key derivative, is a structural motif present in numerous biologically active natural products. Consequently, this scaffold serves as a crucial starting point or intermediate in their total synthesis. Synthetic strategies often leverage the tetralone core to construct the polycyclic systems inherent to these complex molecules through reactions like Diels-Alder cycloadditions, Friedel-Crafts acylations, and radical cyclizations.

While direct total syntheses commencing with this compound are not extensively documented, the syntheses of related natural products highlight the strategic importance of the functionalized tetralin/tetralone core. For instance, the total synthesis of Perenniporide A, which features an α-tetralone skeleton with a 2-hydroxypropanoic acid side chain, was achieved using a high-pressure cycloaddition to construct the tetralone core efficiently. Similarly, natural products like catalponol (B157341) and various anthraquinone-based compounds, which possess intricate polycyclic structures, have been synthesized using strategies that build upon or create a substituted tetralone framework. The bromine atom at the 7-position offers a synthetic handle for further elaboration, such as introducing additional rings or functional groups through cross-coupling reactions, thereby expanding the range of accessible complex molecules.

A pharmacophore-directed retrosynthetic strategy applied to the synthesis of rameswaralide, a cembranoid natural product, utilized a pivotal tricyclic epoxy α-bromo cycloheptenone intermediate. uliege.be This demonstrates the strategic use of a bromine atom adjacent to a carbonyl group within a cyclic system to facilitate complex bond formations en route to a natural product. uliege.be

| Natural Product Class | Key Synthetic Strategy for Tetralone Core | Reference |

|---|---|---|

| Perenniporides | High-Pressure Cycloaddition | |

| Aristelegone-A | Friedel-Crafts Reaction | |

| Anthraquinone-based Products | Annulation Reactions / Late-Stage Oxidation | |

| Rameswaralide (related intermediate) | Ring Expansion / D-Ring Annulation | uliege.be |

Scaffold for the Development of Novel Ligands and Catalysts in Asymmetric Synthesis

The development of chiral ligands and catalysts is central to asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. The rigid bicyclic structure of the tetrahydronaphthalene scaffold, combined with the stereocenter at the C-2 position in this compound, makes it an attractive platform for designing new chiral ligands. The defined spatial arrangement of substituents can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction.

While specific ligands derived directly from this compound are emerging, the principle is well-established with similar molecular frameworks. For example, chiral phosphoric acids derived from BINOL (1,1'-bi-2-naphthol), which shares a naphthalene-based core, are widely used in asymmetric catalysis. nih.gov The development of novel chiral ligands is an active area of research, with a focus on creating unique steric and electronic environments to control enantioselectivity in reactions like C-H functionalization. nih.gov The tetrahydronaphthalene scaffold has been identified as a promising basis for α-helix mimicry, where appended functional groups can replicate the spatial orientation of amino acid side chains. sigmaaldrich.com This principle of using a rigid scaffold to control the 3D arrangement of functional groups is directly applicable to ligand design. The hydroxyl group at C-2 and the bromine at C-7 serve as anchor points for attaching coordinating moieties, allowing for the creation of bidentate or tridentate ligands for transition-metal-catalyzed processes.

Intermediate for the Construction of Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The functional group array of this compound, particularly its ketone precursor 7-bromo-2-tetralone (B134940), provides a versatile entry point for the synthesis of a wide variety of fused heterocyclic systems.

Research has demonstrated that α-bromo ketones, including derivatives of tetralone, are excellent substrates for constructing fused heterocycles. nih.gov They can react with various binucleophiles in cyclocondensation reactions to yield complex polycyclic heteroaromatics. For example, the reaction of α-bromo tetralones with compounds like 2-amino-5-phenyl-1,3,4-thiadiazole, 2-amino-5-phenyl-1,3,4-oxadiazole, and 5-phenyl-1,3,4-triazole-2-thiol leads to the formation of the corresponding fused thiazole, oxadiazole, and triazole systems. nih.gov

Furthermore, β-tetralone oximes have been used to synthesize fused α-carbolines (pentacyclic systems) through an N-bromosuccinimide (NBS) promoted intramolecular oxidative cyclization and aromatization. chemicalbook.com This strategy was also extended to β-tetralones themselves to produce benzo sigmaaldrich.comresearchgate.netchromeno[2,3-b]indoles. chemicalbook.com Another synthetic route combines the tetralin and thiazoline (B8809763) rings through a hydrazine (B178648) bridge, starting from 5,6,7,8-tetrahydro-2-naphthol, to produce compounds with significant biological activity. These examples underscore the value of the bromo-tetralone/tetralol scaffold as a key intermediate for accessing structurally diverse and medicinally relevant heterocyclic molecules.

| Tetralone Derivative | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| α-Bromo Tetralone | 2-Amino-5-phenyl-1,3,4-thiadiazole | Fused Thiazole System | nih.gov |

| α-Bromo Tetralone | 5-Phenyl-1,3,4-triazole-2-thiol | Fused Triazole System | nih.gov |

| β-Tetralone Oxime | N-Bromosuccinimide (NBS) | Fused α-Carboline | chemicalbook.com |

| β-Tetralone | NBS / Substituted Indole | Benzo sigmaaldrich.comresearchgate.netchromeno[2,3-b]indole | chemicalbook.com |

Utilization in Polymer Chemistry and Materials Science as a Monomer or Functional Unit

The incorporation of rigid, functionalized aromatic units into polymer backbones can impart desirable thermal, mechanical, and optical properties. This compound possesses two distinct functional groups suitable for polymerization: a secondary alcohol and an aryl bromide.

The hydroxyl group allows the molecule to act as a diol-equivalent in step-growth polymerizations, such as the synthesis of polyesters (via reaction with dicarboxylic acids or their derivatives) and polyethers. The rigid tetralin core would be expected to increase the glass transition temperature (Tg) of the resulting polymers compared to those made with flexible aliphatic diols.

The aryl bromide provides a site for further modification, either at the monomer stage or after polymerization. It is a prime substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for its use in the synthesis of conjugated polymers if coupled with appropriate di-boronic acids or di-alkynes. Alternatively, in a post-polymerization modification strategy, a polymer already containing the 7-bromo-tetralin unit could be functionalized by grafting side chains or other moieties onto the aromatic ring. This approach is a powerful tool for creating a diverse range of functional materials from a single precursor polymer. While specific examples of polymers derived from this compound are not prevalent in the literature, the fundamental reactivity of its functional groups provides a clear pathway for its potential use as a monomer or a modifiable unit in advanced materials science.

Strategy for Accessing Stereochemically Defined Polycyclic Systems

The synthesis of polycyclic systems with precise control over stereochemistry is a significant challenge in organic chemistry. This compound is an excellent starting material for such endeavors, as it combines a pre-existing stereocenter with functional groups that can direct subsequent ring-forming reactions.

One powerful strategy involves intramolecular cyclization. For example, a completely regio- and cis-diastereoselective intramolecular Friedel–Crafts epoxy–arene cyclization has been used to synthesize chroman-fused tetralins. This key step, starting from a 1-tetralone-derived glycidyl (B131873) ether, creates a new fused ring system with defined stereochemistry at the ring junction. The inherent chirality of the tetralol can be used to influence the stereochemical outcome of such cyclizations.

Another key strategy involves leveraging the bromine atom for palladium-catalyzed cross-coupling reactions. This allows the tetralin core to be coupled with other aromatic or vinylic partners. If the coupling partner contains another reactive group, a subsequent intramolecular cyclization can lead to the formation of a larger, stereodefined polycyclic system. The versatility of palladium catalysis provides access to a vast array of complex architectures that would be difficult to assemble otherwise. The combination of stereocontrol originating from the C-2 alcohol and the synthetic flexibility offered by the C-7 bromide makes this scaffold a strategic platform for the convergent and stereoselective synthesis of complex polycyclic molecules.

Emerging Research Frontiers and Challenges for 7 Bromo 1,2,3,4 Tetrahydronaphthalen 2 Ol

Development of Sustainable and Biocatalytic Synthetic Routes

Traditional chemical syntheses often rely on harsh reagents and generate significant waste. The development of green and sustainable methods is a paramount challenge. Biocatalysis, which utilizes enzymes or whole microbial cells, offers a powerful alternative for constructing chiral molecules like 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol with high selectivity and under mild conditions.

One promising biocatalytic approach is the asymmetric reduction of the corresponding ketone precursor, 7-bromo-3,4-dihydronaphthalen-2(1H)-one (7-bromo-2-tetralone). Ketoreductases (KREDs) are a class of enzymes capable of reducing ketones to alcohols with exceptional stereoselectivity. By selecting an appropriate KRED, it is possible to synthesize either the (R)- or (S)-enantiomer of the target alcohol. Furthermore, chemoenzymatic one-pot processes can combine chemical steps with biocatalytic transformations, streamlining synthesis and reducing purification steps. entrechem.com

Another innovative strategy involves the dearomatization of naphthalene (B1677914) precursors. Fungal peroxygenases, for example, can catalyze the epoxidation of aromatic systems. semanticscholar.org A hypothetical route could involve the enzymatic epoxidation of a 7-bromonaphthalene derivative, followed by a nucleophilic ring-opening of the transient epoxide intermediate to yield a di-functionalized cyclohexadiene structure, which could then be further elaborated into the target tetralinol. semanticscholar.org

| Approach | Key Biocatalyst/Method | Potential Advantage | Associated Challenge |

|---|---|---|---|

| Asymmetric Ketone Reduction | Ketoreductase (KRED) | High enantioselectivity; mild reaction conditions. | Enzyme screening required; substrate scope limitations. |

| Chemoenzymatic Cascade | Combination of chemical catalyst and enzyme (e.g., KRED and a transaminase) | Reduced number of workup and purification steps. entrechem.com | Compatibility of reaction conditions for both catalysts. |

| Biocatalytic Dearomatization | Peroxygenase or Dioxygenase | Access to novel, highly functionalized intermediates from simple arenes. semanticscholar.org | Instability of epoxide intermediates; controlling regioselectivity. |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The this compound molecule possesses three distinct points of chemical reactivity: the secondary alcohol, the aryl bromide, and the aliphatic tetralin core. Exploring selective transformations at each of these sites is crucial for diversifying its applications as a synthetic building block.

The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce a wide array of substituents at the 7-position, modifying the electronic and steric properties of the molecule.

The secondary alcohol can undergo oxidation to the parent ketone, esterification, or etherification. These transformations are fundamental for protecting the hydroxyl group or for linking the molecule to other fragments. Furthermore, the development of novel hypervalent iodine-mediated reactions could open new pathways for oxidative transformations of the tetralin system. beilstein-journals.org

The saturated carbocyclic ring of the tetralin core also presents opportunities for unique reactivity. Selective C-H activation or dehydrogenation could provide access to corresponding dihydronaphthalene or bromonaphthol derivatives, significantly altering the aromaticity and geometry of the scaffold.

| Reactive Site | Transformation Type | Potential Products | Key Reagents/Catalysts |

|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | 7-Aryl/Vinyl-tetralin-2-ol | Pd catalyst, boronic acid/ester |

| Aryl Bromide | Buchwald-Hartwig Amination | 7-Amino-tetralin-2-ol | Pd or Cu catalyst, amine |

| Secondary Alcohol | Oxidation | 7-Bromo-2-tetralone (B134940) | PCC, Swern, DMP |

| Tetralin Core | Dehydrogenation | 7-Bromo-2-naphthol | DDQ, Pd/C |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, reproducibility, scalability, and speed. beilstein-journals.orgnih.gov Integrating the synthesis of this compound into such systems is a key research frontier.

A potential flow process could involve pumping a solution of the precursor ketone through a heated packed-bed reactor containing an immobilized reducing agent. This approach allows for precise control over temperature, pressure, and residence time, often leading to higher yields and purity while minimizing risks associated with handling reactive agents. uc.pt Subsequent cross-coupling reactions at the bromide position could also be performed in flow, potentially using tube-in-tube reactors for gaseous reagents or packed-bed reactors with solid-supported palladium catalysts.

Furthermore, automated synthesis platforms, which can perform iterative reaction cycles of deprotection, coupling, and purification, could accelerate the discovery of new derivatives. chemrxiv.org By using this compound as a core building block, these systems could rapidly generate libraries of analogues for screening in materials science or medicinal chemistry. synplechem.com

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |

| Scalability | Difficult, requires re-optimization | Straightforward, by running the system for longer times |

| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and residence time |

Advanced Spectroscopic Characterization of Transient Intermediates

Understanding reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. Many chemical reactions proceed through highly reactive, short-lived intermediates that are invisible to standard analytical techniques. The development and application of advanced spectroscopic methods to characterize these transient species in reactions involving this compound is a significant challenge.

Techniques such as laser flash photolysis, stopped-flow spectroscopy, and rapid-injection NMR can provide real-time information on the formation and decay of intermediates. For instance, in a palladium-catalyzed cross-coupling reaction, these methods could be used to observe the transient organopalladium species involved in the catalytic cycle. Similarly, studying the mechanism of a potential dearomatization reaction could reveal the structure of fleeting epoxide or radical cation intermediates. While direct studies on this specific molecule are not widely reported, advanced characterization of related bromo-aromatic compounds using techniques like Hirshfeld surface analysis provides a blueprint for what could be achieved. researchgate.net

Computational Predictions for Enabling De Novo Synthetic Design

Computational chemistry has become an indispensable tool for modern synthetic planning. Quantum mechanical calculations can predict molecular properties, reaction energetics, and regioselectivity, guiding experimental work and reducing trial-and-error.

For the synthesis of this compound and its precursors, computational studies have already proven valuable. For example, quantum chemical calculations (using methods like PM3 and RHF/6-31G*) have been used to accurately predict the regioselectivity of the bromination of 1-tetralone, substantiating experimental results. researchgate.net

Looking forward, Density Functional Theory (DFT) calculations can be used to model transition states for various potential reactions, such as cross-coupling or C-H activation, on the this compound scaffold. This allows for the in silico screening of different catalysts and reaction conditions. This predictive power is the cornerstone of de novo synthetic design, where entire reaction sequences can be computationally evaluated and optimized before a single experiment is performed in the laboratory. nih.gov

| Computational Method | Application in Synthesis/Reactivity | Example Insight |

|---|---|---|

| Semi-empirical (e.g., PM3) | Rapid screening of large molecules; predicting ground-state geometries. | Prediction of regioselectivity in aromatic bromination. researchgate.net |

| Density Functional Theory (DFT) | Calculating reaction pathways, transition state energies, and spectroscopic properties. | Determining the most favorable catalyst for a Suzuki coupling reaction. |

| Molecular Dynamics (MD) | Simulating enzyme-substrate interactions for biocatalysis. | Predicting the binding orientation of a ketone in a KRED active site. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves the reduction of a ketone precursor (e.g., 7-bromo-3,4-dihydronaphthalen-1-one) using agents like NaBH₄ or LiAlH₄ under controlled temperatures (0–25°C). The bromine substituent’s position and steric effects necessitate optimized solvent systems (e.g., THF/MeOH mixtures) to achieve yields >90% . Post-reduction purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the diastereomeric products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the hydroxyl proton (δ 1.5–2.5 ppm, broad) and tetrahydronaphthalene ring protons (δ 6.5–7.5 ppm for aromatic protons; δ 1.8–2.6 ppm for aliphatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₁BrO: ~228.0 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Resolves stereochemistry; however, crystal growth requires slow evaporation in non-polar solvents (e.g., hexane/CH₂Cl₂) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent oxidation of the hydroxyl group. Degradation studies indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of this compound, particularly for accessing specific diastereomers?